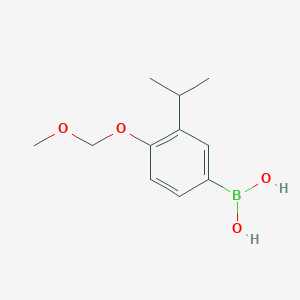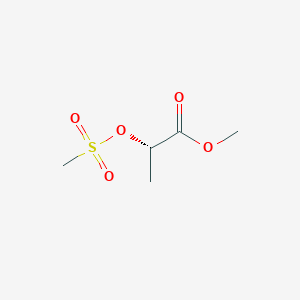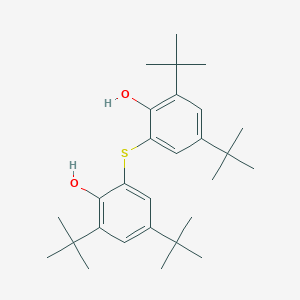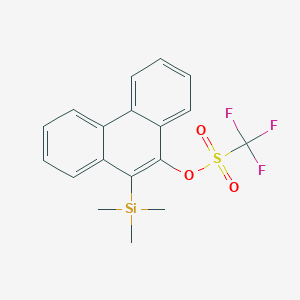
10-Trimethylsilyl-9-phenanthryl triflate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Trimethylsilyl-9-phenanthryl triflate (TMPT) is a silylating reagent that has become increasingly important in the field of synthetic organic chemistry due to its ability to efficiently and selectively silylate a wide range of substrates. TMPT is a versatile reagent that has been used in a variety of applications including the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. TMPT has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.
Applications De Recherche Scientifique
10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of scientific research applications, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.
Mécanisme D'action
10-Trimethylsilyl-9-phenanthryl triflate is a silylating reagent that works by forming a silyl ether bond between the trimethylsilyl group and the substrate. The silyl ether bond is formed by the reaction of the trimethylsilyl group with the substrate, which is typically an alcohol, aldehyde, or ketone. The silyl ether bond is very stable and can be used to selectively silylate a wide range of substrates.
Biochemical and Physiological Effects
10-Trimethylsilyl-9-phenanthryl triflate has been used in a variety of biochemical and physiological studies, such as the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. 10-Trimethylsilyl-9-phenanthryl triflate has also been used in the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate has been used in the synthesis of a wide range of organometallic compounds for use in catalysis and in the development of new materials.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments has several advantages. 10-Trimethylsilyl-9-phenanthryl triflate is a versatile reagent that can be used to efficiently and selectively silylate a wide range of substrates. In addition, 10-Trimethylsilyl-9-phenanthryl triflate is a relatively inexpensive reagent and can be readily synthesized from readily available starting materials. Furthermore, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically complete within a few hours and yields a pure product.
However, there are some limitations to the use of 10-Trimethylsilyl-9-phenanthryl triflate in laboratory experiments. The reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in an inert atmosphere and at room temperature, which can be difficult to achieve in some laboratory settings. In addition, the reaction of 10-Trimethylsilyl-9-phenanthryl triflate is typically carried out in the presence of a base, such as pyridine or triethylamine, which can be hazardous to handle and may require special safety precautions.
Orientations Futures
The use of 10-Trimethylsilyl-9-phenanthryl triflate in scientific research is likely to continue to grow in the future, as new applications are developed and new compounds are synthesized. In particular, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new catalysts and materials for use in catalysis, as well as to synthesize a wide range of pharmaceuticals, pesticides, and other compounds. In addition, 10-Trimethylsilyl-9-phenanthryl triflate can be used to synthesize a wide range of organometallic compounds for use in catalysis and in the development of new materials. Furthermore, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of complex molecules, the synthesis of biologically active compounds, and the synthesis of organometallic compounds. Finally, 10-Trimethylsilyl-9-phenanthryl triflate can be used to develop new methods for the synthesis of a wide range of pharmaceuticals, pesticides, and other compounds.
Méthodes De Synthèse
10-Trimethylsilyl-9-phenanthryl triflate is synthesized from the reaction of trimethylsilyl chloride and 9-phenanthryl triflate in anhydrous conditions. The reaction is carried out in an inert atmosphere and at room temperature. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to facilitate the reaction. The reaction is typically complete within a few hours and yields a pure product.
Propriétés
IUPAC Name |
(10-trimethylsilylphenanthren-9-yl) trifluoromethanesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3O3SSi/c1-26(2,3)17-15-11-7-5-9-13(15)12-8-4-6-10-14(12)16(17)24-25(22,23)18(19,20)21/h4-11H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGVIZTYWQCFBNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2C3=CC=CC=C31)OS(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3O3SSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)
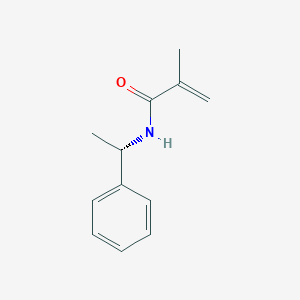
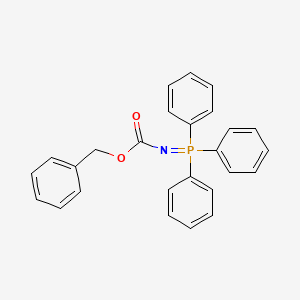
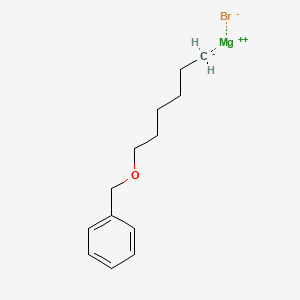

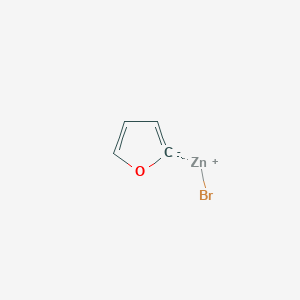
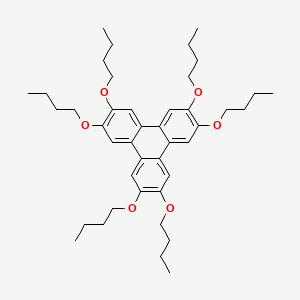
![6-Methyl[1,3]benzimidazo[1,2-c]quinazoline](/img/structure/B6317526.png)

